molecular formula C16H15BrN2O2S B3472228 N-[(2-bromo-4-methylphenyl)carbamothioyl]-2-methoxybenzamide

N-[(2-bromo-4-methylphenyl)carbamothioyl]-2-methoxybenzamide

Cat. No.: B3472228
M. Wt: 379.3 g/mol
InChI Key: AUCUSKXMCBULQC-UHFFFAOYSA-N
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Description

N-[(2-bromo-4-methylphenyl)carbamothioyl]-2-methoxybenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromo group, a methyl group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-4-methylphenyl)carbamothioyl]-2-methoxybenzamide typically involves the reaction of 2-bromo-4-methylaniline with 2-methoxybenzoyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-4-methylphenyl)carbamothioyl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as copper(I) iodide.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the bromo group.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

N-[(2-bromo-4-methylphenyl)carbamothioyl]-2-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-bromo-4-methylphenyl)carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[(2-bromo-4-methylphenyl)carbamothioyl]-2-methoxybenzamide can be compared with other similar compounds, such as:

  • N-[(2-bromo-4-methylphenyl)carbamothioyl]-4-methylbenzamide
  • N-[(4-methylphenyl)carbamothioyl]-2-nitrobenzamide

These compounds share structural similarities but differ in the position and nature of substituents, which can influence their reactivity and applications

Properties

IUPAC Name

N-[(2-bromo-4-methylphenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S/c1-10-7-8-13(12(17)9-10)18-16(22)19-15(20)11-5-3-4-6-14(11)21-2/h3-9H,1-2H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCUSKXMCBULQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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